molecular formula C28H28ClFN2O3 B610625 S1P1-IN-Ex26 CAS No. 1233332-37-0

S1P1-IN-Ex26

Cat. No. B610625
CAS RN: 1233332-37-0
M. Wt: 494.9914
InChI Key: YVHNBORUVLWCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S1P1-IN-Ex26, also known as Ex26, is a potent and selective antagonist of the sphingosine 1-phosphate receptor 1 (S1P1) with an IC50 of 0.93 nM . It shows over 3,000-fold selectivity for S1P1 over other sphingosine 1-phosphate receptors . Ex26 can be used in experimental autoimmune encephalomyelitis research .


Physical And Chemical Properties Analysis

Ex26 is a potent and selective sphingosine 1-phosphate receptor 1 (S1P1) antagonist with an IC50 of 0.93 nM . It shows over 3,000-fold selectivity for S1P1 over other sphingosine 1-phosphate receptors . The exact physical and chemical properties such as solubility, stability, and molecular weight (494.98) are known .

Scientific Research Applications

S1P1 Receptor Antagonist

Ex 26 is a potent and selective S1P1 receptor antagonist . It exhibits more than 3000-fold selectivity for S1P1 over S1P2, S1P3, S1P4, and S1P5 . This makes it a valuable tool in the study of S1P1 receptor function and its role in various biological processes.

Lymphocyte Sequestration

Ex 26 has been shown to induce lymphocyte sequestration in peripheral lymph nodes . This could have implications for the study of immune response and the development of immunotherapies.

S1P1 Receptor Expression

The compound has been found to upregulate S1P1 receptor expression . This could be useful in research into diseases and conditions where S1P1 receptor expression is altered.

Reduction of Disease Severity in EAE

Ex 26 has been shown to reduce disease severity in mice with Experimental Autoimmune Encephalomyelitis (EAE) . This suggests potential applications in the study and treatment of autoimmune diseases.

IFN-α Production

The compound has been found to increase IFN-α production in stimulated dendritic cells in vivo . This could have implications for the study of immune response and the development of immunotherapies.

Mechanism of Action

Ex26 works by binding to the S1P1 receptors in lymph nodes and preventing certain lymphoid immune cells from being excreted into the blood and reaching the central nervous system (CNS), leading to lymphopenia .

properties

IUPAC Name

1-[[4-[5-[1-(4-chloro-3-methylphenyl)ethylamino]-2-fluorophenyl]-2,6-dimethylbenzoyl]amino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClFN2O3/c1-15-11-19(5-7-23(15)29)18(4)31-21-6-8-24(30)22(14-21)20-12-16(2)25(17(3)13-20)26(33)32-28(9-10-28)27(34)35/h5-8,11-14,18,31H,9-10H2,1-4H3,(H,32,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHNBORUVLWCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NC2(CC2)C(=O)O)C)C3=C(C=CC(=C3)NC(C)C4=CC(=C(C=C4)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001101859
Record name 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S1P1-IN-Ex26

CAS RN

1233332-37-0
Record name 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233332-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S1P1-IN-Ex26
Reactant of Route 2
S1P1-IN-Ex26
Reactant of Route 3
S1P1-IN-Ex26
Reactant of Route 4
Reactant of Route 4
S1P1-IN-Ex26
Reactant of Route 5
Reactant of Route 5
S1P1-IN-Ex26
Reactant of Route 6
Reactant of Route 6
S1P1-IN-Ex26

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.